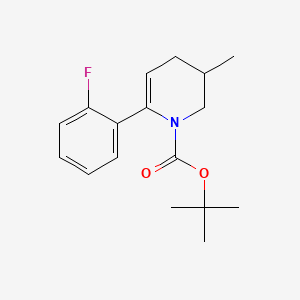
2,2'-Bis(acetylamino)-4,4'-bithiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(acetylamino)-4,4’-bithiazole is a chemical compound known for its unique structure and properties It consists of two thiazole rings connected by a bis(acetylamino) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(acetylamino)-4,4’-bithiazole typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction proceeds through acetylation of the amino groups, resulting in the formation of the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-Bis(acetylamino)-4,4’-bithiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-Bis(acetylamino)-4,4’-bithiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the acetylamino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled conditions.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides; reactions are conducted in suitable solvents with appropriate catalysts.
Major Products Formed
科学的研究の応用
2,2’-Bis(acetylamino)-4,4’-bithiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-Bis(acetylamino)-4,4’-bithiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
2,2’-Bis(acetylamino)-4,4’-bithiazole can be compared with other similar compounds such as:
2,2’-Bis(acetamido)biphenyl: Similar in structure but with biphenyl rings instead of thiazole rings.
2,2’-Bis(acetylamino)-4,4’-bipyridine: Contains bipyridine rings, offering different electronic and steric properties.
2,2’-Bis(acetylamino)-4,4’-bithiophene: Features thiophene rings, providing distinct reactivity and applications.
The uniqueness of 2,2’-Bis(acetylamino)-4,4’-bithiazole lies in its thiazole rings, which impart specific electronic and steric characteristics, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
58139-61-0 |
|---|---|
分子式 |
C10H10N4O2S2 |
分子量 |
282.3 g/mol |
IUPAC名 |
N-[4-(2-acetamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H10N4O2S2/c1-5(15)11-9-13-7(3-17-9)8-4-18-10(14-8)12-6(2)16/h3-4H,1-2H3,(H,11,13,15)(H,12,14,16) |
InChIキー |
UMUKGXGCTJGJFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=CS1)C2=CSC(=N2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)


![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)


![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)

![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
